N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a structurally complex heterocyclic compound featuring fused pyrazolo-thiazolo-pyrimidine and acetamide moieties. The m-tolyl group at position 1 and the furan-2-ylmethyl substituent on the acetamide nitrogen distinguish it from related analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13-4-2-5-14(8-13)26-19-17(11-23-26)20(28)25-15(12-30-21(25)24-19)9-18(27)22-10-16-6-3-7-29-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWCAFBIBBJBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The detailed synthetic route can vary based on the specific substituents and conditions used.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds derived from furan and thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antifungal Activity : Some derivatives have demonstrated potent antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Anticancer Activity
Research suggests that compounds with a tetrahydropyrazolo backbone may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Studies
-
Study on Antimicrobial Properties :
- A comparative study evaluated the antimicrobial efficacy of several derivatives of thiazole and pyrazole against standard bacterial strains. The results indicated that modifications at the 4-position of the thiazole ring enhanced antibacterial activity significantly.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected compounds:
Compound ID MIC (µg/mL) Bacterial Strain 4a 5 Staphylococcus aureus 4b 10 Escherichia coli 4c 15 Candida albicans -
Study on Anticancer Effects :
- A recent investigation focused on the cytotoxic effects of similar compounds on breast cancer cell lines. The study found that certain derivatives significantly reduced cell viability in a dose-dependent manner.
- Table 2 illustrates the IC50 values for selected compounds:
Compound ID IC50 (µM) Cell Line 5a 12 MCF-7 5b 8 MDA-MB-231 5c 20 HeLa
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound shares functional and structural similarities with several classes of heterocyclic acetamides and thioacetamides. Below is a comparative analysis:
Functional Group Impact on Bioactivity
- Furan vs. Tetrahydrofuran (THF) Groups : The target’s furan-2-ylmethyl group ( comparison) may enhance metabolic stability compared to THF-containing analogs, as furans are less prone to ring-opening oxidation .
- m-Tolyl vs.
Research Findings and Data Gaps
Characterization Consistency
- All analogs in , and 6 were validated via ¹H NMR, IR, and mass spectrometry, confirming structural integrity. The target compound would require similar validation .
- Melting Points : reports sharp melting points (170–315°C) for thioacetamide derivatives, suggesting the target compound may exhibit similar thermal stability .
Unresolved Questions
- Biological Activity: No direct data exist for the target compound’s efficacy. However, pyrazolo-thiazolo-pyrimidine cores in related compounds (e.g., kinase inhibitors) suggest plausible therapeutic relevance .
- Solubility and Toxicity : Substituent effects on these parameters remain speculative without experimental data.
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | HCl (cat.), reflux, 8 h | 65–70 | |
| Thiazole Formation | P₂S₅, DCM, 40°C, 12 h | 50–55 | |
| Amide Coupling | EDCI/HOBt, DMF, rt, 24 h | 75–80 |
Q. Table 2. Structural Characterization Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, pyrimidine-H) | |
| HRMS (ESI+) | m/z 492.1521 [M+H]⁺ (calc. 492.1518) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
